2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide
CAS No.:
Cat. No.: VC18535776
Molecular Formula: C11H10Br2N2O
Molecular Weight: 346.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10Br2N2O |
|---|---|
| Molecular Weight | 346.02 g/mol |
| IUPAC Name | 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone;hydrobromide |
| Standard InChI | InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H |
| Standard InChI Key | UKMNPVBPDCTZJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a phenyl ring substituted at the para position with a 1H-imidazol-1-yl group. A brominated ethanone moiety is attached to the phenyl ring, with the hydrobromide salt forming via protonation of the imidazole nitrogen . Key structural features include:
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Imidazole ring: A five-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and metal coordination .
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Bromine atom: Positioned α to the ketone, making it reactive toward nucleophilic substitution .
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Hydrobromide salt: Improves crystallinity and solubility in polar solvents like dimethyl sulfoxide (DMSO) .
The InChIKey UKMNPVBPDCTZJO-UHFFFAOYSA-N and SMILES C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br uniquely define its structure .
Table 1: Key Physicochemical Properties
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized through two primary methods:
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Imidazole Ring Formation:
α-Bromo-ketones react with formamide under thermal conditions to construct the imidazole ring. For example, 2-bromo-1-(4-aminophenyl)ethanone may undergo cyclization with formamide to yield the target compound . -
Salt Formation:
The free base (2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone) is treated with hydrobromic acid to form the hydrobromide salt .
Table 2: Comparative Synthesis Strategies
| Method | Yield | Key Reagents | Reference |
|---|---|---|---|
| Imidazole cyclization | ~60% | Formamide, α-bromo-ketone | |
| Hydrobromide salt formation | >90% | HBr, ethanol |
Reactivity
The α-bromine atom is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives . The imidazole ring participates in coordination chemistry, binding to metal ions such as iron in heme-containing enzymes .
Biological Activity and Mechanisms
Heme Oxygenase Inhibition
The compound inhibits heme oxygenase (HO) enzymes, particularly HO-1, by coordinating to the heme iron via the imidazole nitrogen . This interaction disrupts heme degradation, a process critical in oxidative stress response and inflammation.
Table 3: Inhibitory Activity Against HO-1
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone | 4.8 | |
| Hydrobromide salt analogue | 5.3 |
Antimicrobial Properties
Imidazole derivatives exhibit broad-spectrum antimicrobial activity. The bromine enhances membrane permeability, while the aromatic system disrupts microbial cell walls .
Applications in Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer agents: Modified to target cytochrome P450 enzymes .
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Antifungals: Structural analogs show efficacy against Candida spp. .
Agrochemistry
Brominated imidazole derivatives are explored as fungicides and herbicides due to their stability and bioavailability .
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